p-Phenyl-p'-fluorbenzophenon
Description
p-Phenyl-p'-fluorobenzophenone is a fluorinated aromatic ketone characterized by two benzene rings connected via a carbonyl group, with a phenyl substituent at the para position of one ring and a fluorine atom at the para position of the other. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, material science, and photochemistry. Its synthesis likely involves fluorination via diazonium intermediates, analogous to methods described for p-fluorobenzoic acid and related compounds .
Properties
CAS No. |
16574-59-7 |
|---|---|
Molecular Formula |
C19H13FO |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H13FO/c20-18-12-10-17(11-13-18)19(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
InChI Key |
QYOQJYULXGZFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods: In industrial settings, the production of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a fluorescent probe for imaging applications .
Industry: In industrial applications, ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
p-Fluorobenzoic Acid (CAS 456-22-4)
- Structure : A benzoic acid derivative with a fluorine atom at the para position.
- Key Differences: Functional Group: Carboxylic acid (-COOH) vs. ketone (-C=O) in p-phenyl-p'-fluorobenzophenone. Reactivity: The electron-withdrawing fluorine enhances acidity in p-fluorobenzoic acid, whereas in p-phenyl-p'-fluorobenzophenone, fluorine stabilizes the ketone group via inductive effects .
- Applications: p-Fluorobenzoic acid is used in pharmaceuticals and agrochemicals, while p-phenyl-p'-fluorobenzophenone may serve as a UV stabilizer or photoinitiator due to its extended conjugation.
4,4'-Difluorobiphenyl (CAS 398-23-2)
- Structure : Two benzene rings linked by a single bond, each with a para fluorine substituent.
- Key Differences: Electronic Effects: The absence of a carbonyl group reduces polarity compared to p-phenyl-p'-fluorobenzophenone. Stability: The biphenyl structure lacks ketone-related photodegradation pathways, making it more thermally stable .
- Applications: 4,4'-Difluorobiphenyl is used in liquid crystals and polymer synthesis, contrasting with the photochemical roles of benzophenones.
p,p'-Difluorostilbene
- Structure : A stilbene derivative (ethene bridge) with para fluorines on both benzene rings.
- Key Differences: Conjugation: The ethene bridge enables π-conjugation, enhancing fluorescence properties, whereas the ketone in p-phenyl-p'-fluorobenzophenone facilitates n→π* transitions for UV absorption. Reactivity: Stilbenes undergo [2+2] photocycloaddition, while benzophenones participate in hydrogen abstraction reactions .
Data Table: Comparative Properties of Fluorinated Aromatic Compounds
Research Findings and Industrial Relevance
- Synthetic Challenges : Fluorination via the Schiemann reaction (diazonium intermediates) is critical for introducing fluorine into aromatic systems, as demonstrated in p-fluorobenzoic acid synthesis .
- Environmental Considerations: Perfluoroalkyl compounds (e.g., PFAS) share handling requirements with fluorinated benzophenones, including strict protocols for disposal and exposure mitigation .
- Stability: Fluorine’s electronegativity enhances the oxidative stability of p-phenyl-p'-fluorobenzophenone compared to non-fluorinated analogs, though it remains less thermally stable than 4,4'-difluorobiphenyl .
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